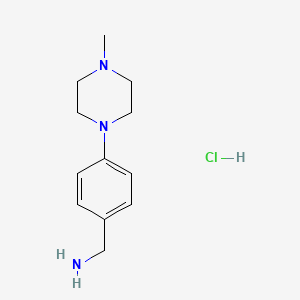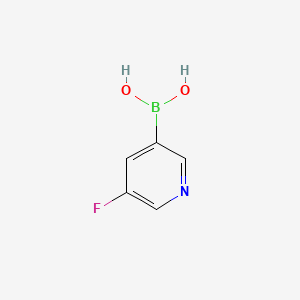
Acide 5-fluoropyridine-3-boronique
Vue d'ensemble
Description
5-Fluoropyridine-3-boronic acid is a pharmaceutical intermediate . It is a product of Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio .
Molecular Structure Analysis
The molecular formula of 5-Fluoropyridine-3-boronic acid is C5H5BFNO2 . The InChI Key is FVEDGBRHTGXPOK-UHFFFAOYSA-N .Chemical Reactions Analysis
Boronic acids, such as 5-Fluoropyridine-3-boronic acid, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .Physical and Chemical Properties Analysis
5-Fluoropyridine-3-boronic acid appears as white to cream or pale yellow crystals or crystalline powder . It is soluble in hot methanol . The molecular weight is 140.91 .Applications De Recherche Scientifique
Intermédiaire pharmaceutique
L'acide 5-fluoropyridine-3-boronique est utilisé comme intermédiaire pharmaceutique . Cela signifie qu'il est utilisé dans la production de divers médicaments pharmaceutiques. Les médicaments spécifiques auxquels il contribue peuvent varier considérablement, car le rôle d'un intermédiaire est de faciliter les réactions chimiques nécessaires à la synthèse des médicaments.
Réactions de couplage Suzuki-Miyaura
Le composé est impliqué dans les réactions de couplage Suzuki-Miyaura . Ce sont un type de réactions de couplage croisé catalysées au palladium, largement utilisées en chimie organique pour la synthèse de biaryles, de styrènes et d'alcènes.
Hétérocyclisation avec des acides α-oxocarboxyliques
L'this compound est impliqué dans l'hétérocyclisation avec des acides α-oxocarboxyliques . Ce processus est utilisé pour créer des composés hétérocycliques, qui sont des composés organiques contenant au moins un atome d'un élément autre que le carbone dans leur structure cyclique. Ces composés sont souvent utilisés dans la découverte de médicaments en raison de leur large éventail d'activités biologiques.
Précurseur de molécules biologiquement actives
Ce composé est utilisé comme précurseur de molécules biologiquement actives . Par exemple, il peut être utilisé dans la synthèse d'hétéroarylbenzylurées ayant une activité inhibitrice de la glycogène synthase kinase 3 . La glycogène synthase kinase 3 est une enzyme impliquée dans le métabolisme énergétique, le développement des cellules neuronales et la formation du modèle corporel.
Synthèse de carboxyindoles
L'this compound est également utilisé dans la synthèse de carboxyindoles ayant une activité inhibitrice de la polymérase HCV NS5B . La polymérase HCV NS5B est une enzyme clé dans la réplication du virus de l'hépatite C, et les inhibiteurs de cette enzyme sont utilisés dans le traitement de l'hépatite C.
Solubilité dans le méthanol chaud
Le composé est soluble dans le méthanol chaud . Cette propriété est importante dans divers processus de laboratoire et industriels où le composé doit être dissous pour les réactions ou d'autres applications.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
5-Fluoropyridine-3-boronic acid, also known as (5-Fluoropyridin-3-yl)boronic acid, is primarily used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which forms carbon-carbon bonds . The primary targets of this compound are the carbon atoms involved in the bond formation .
Mode of Action
The compound interacts with its targets through a process called transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, the boronic acid group of the compound transfers an organic group to a metal, in this case, palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 5-Fluoropyridine-3-boronic acid participates, affects the biochemical pathway of carbon-carbon bond formation . This reaction is widely used in organic synthesis, allowing for the construction of complex organic compounds from simpler ones .
Result of Action
The primary result of the action of 5-Fluoropyridine-3-boronic acid is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic compounds, including pharmaceutical intermediates .
Action Environment
The action of 5-Fluoropyridine-3-boronic acid can be influenced by various environmental factors. For instance, the compound is stable under recommended storage conditions but should be kept away from strong oxidizing agents . Additionally, the compound’s reactivity can be affected by the presence of certain catalysts and the pH of the reaction environment .
Propriétés
IUPAC Name |
(5-fluoropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEDGBRHTGXPOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660178 | |
| Record name | (5-Fluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872041-86-6 | |
| Record name | (5-Fluoropyridin-3-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872041-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Fluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoropyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

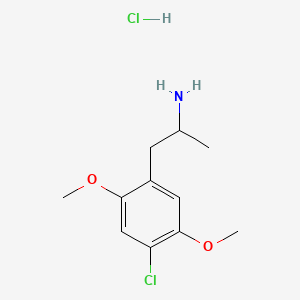
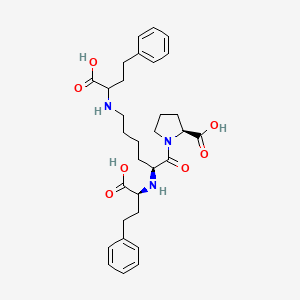
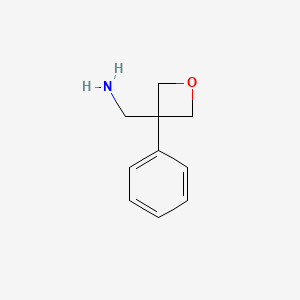

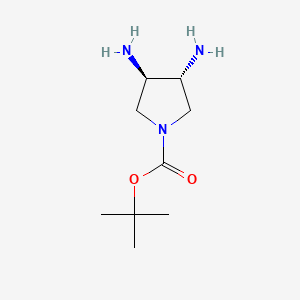
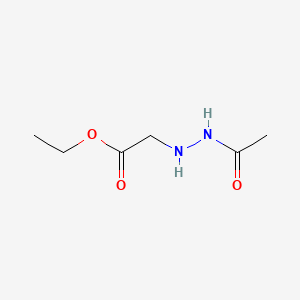
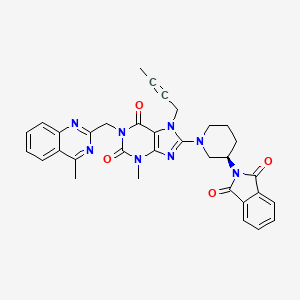
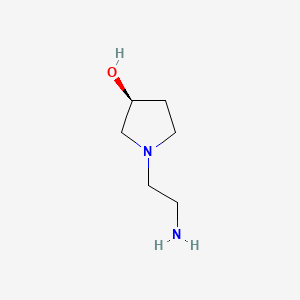


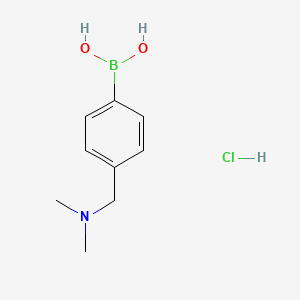
![(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B591693.png)

